molecular formula C25H27N3O2 B11566731 Tricyclo[3.3.1.1(3,7)]decane-1-acetamide, N-(2-methyl-4-oxazolo[4,5-b]pyridin-2-ylphenyl)-

Tricyclo[3.3.1.1(3,7)]decane-1-acetamide, N-(2-methyl-4-oxazolo[4,5-b]pyridin-2-ylphenyl)-

Cat. No.: B11566731
M. Wt: 401.5 g/mol
InChI Key: NOOXWEZXTIVTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a unique structure combining an adamantane moiety with an oxazolo[4,5-b]pyridine ring system

Preparation Methods

The synthesis of 2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the adamantane derivative: Starting with adamantane, functional groups are introduced through reactions such as halogenation or amination.

    Construction of the oxazolo[4,5-b]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling reactions: The adamantane derivative and the oxazolo[4,5-b]pyridine intermediate are coupled using reagents like coupling agents or catalysts under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to introduce additional functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the aromatic rings or the adamantane moiety.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s rigid structure and functional groups make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies:

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides a hydrophobic core that can interact with lipid membranes or hydrophobic pockets in proteins. The oxazolo[4,5-b]pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing pathways such as signal transduction or enzyme activity.

Comparison with Similar Compounds

Similar compounds to 2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE include:

    Adamantane derivatives: Compounds like amantadine and memantine, which are used in medicinal chemistry for their antiviral and neuroprotective properties.

    Oxazolo[4,5-b]pyridine derivatives: These compounds are studied for their potential as kinase inhibitors and other therapeutic agents.

The uniqueness of 2-(ADAMANTAN-1-YL)-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE lies in its combination of these two moieties, providing a distinct set of chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H27N3O2/c1-15-7-19(24-28-23-21(30-24)3-2-6-26-23)4-5-20(15)27-22(29)14-25-11-16-8-17(12-25)10-18(9-16)13-25/h2-7,16-18H,8-14H2,1H3,(H,27,29)

InChI Key

NOOXWEZXTIVTPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.